REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7](Br)=[CH:8][C:9]=1N(C(CO)CO)C([C@H]1CC[C@H](C)CC1)=O)=[O:4].C=O.C([O-])(O)=O.[Na+]>O1CCOCC1>[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)=[O:4] |f:2.3|
|
Name
|
5-bromo-3-[(2-hydroxy-1-hydroxymethyl-ethyl)-(trans-4-methyl-cyclohexanecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=CC1N(C(=O)[C@@H]1CC[C@H](CC1)C)C(CO)CO)Br
|
Name
|
|
Quantity
|
6 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
boron trifluoride-diethyl
|
Quantity
|
15 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 14 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
14 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |